molecular formula C8H8ClNO3S B1274608 3-Acetamidobenzene-1-sulfonyl chloride CAS No. 23905-46-6

3-Acetamidobenzene-1-sulfonyl chloride

Cat. No. B1274608
CAS RN: 23905-46-6
M. Wt: 233.67 g/mol
InChI Key: BSNCGXHXSOEIEZ-UHFFFAOYSA-N
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Description

3-Acetamidobenzene-1-sulfonyl chloride, also known as ABSC, is a chemical compound with the molecular formula C8H8ClNO3S and a molecular weight of 233.68 . It is a specialty product used in proteomics research .


Synthesis Analysis

One synthesis process involves the use of trichlorophosphate at 100℃ for 1 hour, followed by the use of palladium 10% on activated carbon with hydrogen in methanol at 20℃ . Another synthesis process transforms p-acetamidobenzenesulfonyl chloride into p-acetamidobenzenesulfonamide by reaction with ammonia .


Molecular Structure Analysis

The molecular structure of 3-Acetamidobenzene-1-sulfonyl chloride consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

3-Acetamidobenzene-1-sulfonyl chloride is a powder with a melting point of 88-90℃ . Its density is 1.5±0.1 g/cm3, boiling point is 437.1±28.0 °C at 760 mmHg, and vapour pressure is 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Pharmacology: Drug Synthesis and Development

3-Acetamidobenzene-1-sulfonyl chloride: is utilized in pharmacology for the synthesis of sulfonamide drugs . These drugs are known for their antibacterial properties and are used to treat a variety of bacterial infections. The compound serves as a key intermediate in the production of these medications, where its sulfonyl chloride group acts as an electrophile in chemical reactions, allowing for the introduction of various functional groups that can enhance the drug’s efficacy and bioavailability.

Material Science: Polymer Modification

In material science, 3-Acetamidobenzene-1-sulfonyl chloride is used to modify polymers . It can introduce sulfonamide groups into polymers, which can alter their physical properties, such as thermal stability and solubility. This is particularly useful in creating specialized materials with specific characteristics required for high-performance applications.

Chemical Synthesis: Chlorosulfonation

The compound plays a crucial role in chlorosulfonation processes, which are essential for synthesizing various organic molecules . It provides a source of sulfonyl chloride, a reactive group that can be used to introduce sulfonate esters and sulfonamides into organic molecules, expanding the diversity of chemical structures accessible for research and industrial purposes.

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 3-Acetamidobenzene-1-sulfonyl chloride is used as a derivatization agent in chromatography and spectroscopy . It can help in the identification and quantification of compounds by increasing their detectability and providing clearer separation during analysis.

Life Sciences: Proteomics Research

This compound is significant in proteomics research, where it is used to study protein expression and function . It can be used to label proteins or peptides, facilitating their analysis by mass spectrometry. This application is crucial for understanding the complex interactions within biological systems and can lead to the discovery of new biomarkers for diseases.

Proteomics Research: Biomarker Discovery

3-Acetamidobenzene-1-sulfonyl chloride: is also instrumental in the discovery of biomarkers through proteomics research . By enabling the detailed analysis of protein structures and modifications, researchers can identify specific markers that are indicative of various diseases, including cancer, leading to improved diagnostic and therapeutic strategies.

Safety and Hazards

This compound is classified as dangerous with the signal word “Danger” and hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Rinse mouth. Do NOT induce vomiting (P301+P330+P331) .

properties

IUPAC Name

3-acetamidobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-6(11)10-7-3-2-4-8(5-7)14(9,12)13/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNCGXHXSOEIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390115
Record name 3-acetamidobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamidobenzene-1-sulfonyl chloride

CAS RN

23905-46-6
Record name 3-acetamidobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetamidobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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